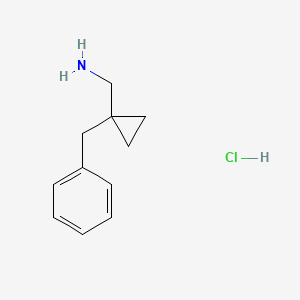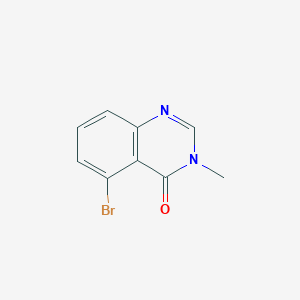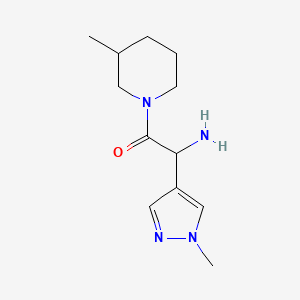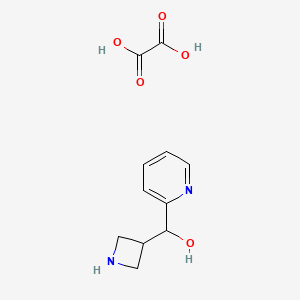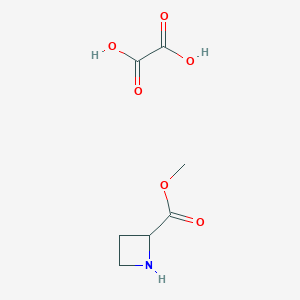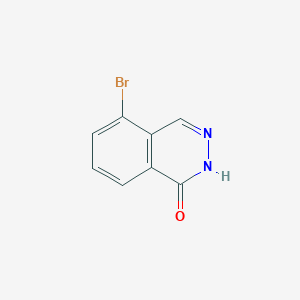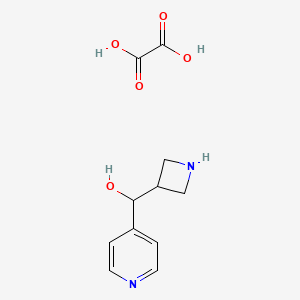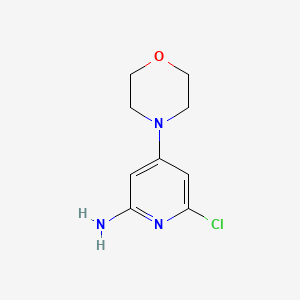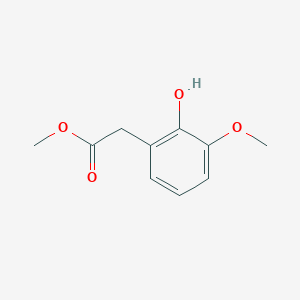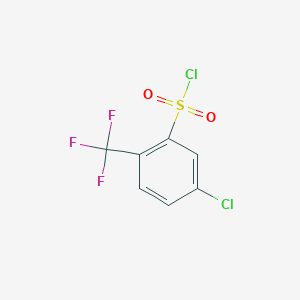![molecular formula C10H14ClNO2S B1381029 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1431966-78-7](/img/structure/B1381029.png)
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
This compound is a salt with the IUPAC name 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride . It has a molecular weight of 247.75 .
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Applications De Recherche Scientifique
Antimicrobial Activity : A study by Nural et al. (2018) synthesized derivatives of pyrrolidine-2-carboxylate and found them to have significant antibacterial activity against various strains including M. tuberculosis H37Rv. This suggests potential use in developing antimycobacterial agents.
Antioxidant Activity : Tumosienė et al. (2019) synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and assessed their antioxidant properties. Some compounds exhibited higher antioxidant activity than ascorbic acid, indicating their potential as potent antioxidants.
Molecular Structure and Computational Study : In a study by Shen et al. (2012), new pyrazole derivatives related to pyrrolidine-3-carboxylic acid methyl ester were synthesized and characterized, with a focus on molecular structure and computational analysis. This research contributes to understanding the properties of such compounds.
Histone Deacetylase (HDAC) Inhibition : Price et al. (2007) investigated thienyl-based hydroxamic acids, identifying compounds with modest HDAC inhibitory activity. This research, detailed in Price et al. (2007), indicates potential applications in cancer therapy.
Characterization of Novel Compounds : Mogulaiah et al. (2018) synthesized novel pyrrolidine-1-carboxylic acid derivatives, as reported in Mogulaiah et al. (2018). Their characterization provides foundational knowledge for further applications.
Mass Spectrometry Analysis : Klyba et al. (2019) performed a mass spectrometry analysis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates. This study, described in Klyba et al. (2019), enhances understanding of the fragmentation and ionization behavior of these compounds.
Antibacterial Activity of Carbapenems : Research by Ohtake et al. (1997), as found in Ohtake et al. (1997), explored the synthesis and antibacterial activity of pyrrolidin-3-ylthio carbapenem derivatives, suggesting their potential in antibiotic development.
Protonation Studies : A study on the protonation of pyrrolidin-1-ylthiophenes was conducted by Noto et al. (1991), providing insights into the chemical behavior of these compounds. Details can be found in Noto et al. (1991).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological pathways, depending on their specific structural modifications .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to exhibit various biological activities, depending on their specific structural modifications .
Action Environment
It is known that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11;/h3-4H,1-2,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZLVOUPZFYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




